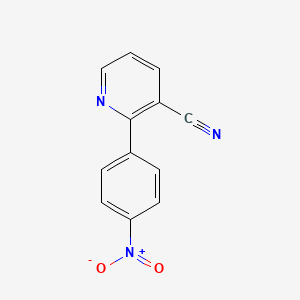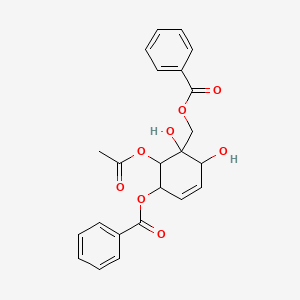
UVARIGRANOL B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
科学的研究の応用
Uvarigranol Bは、化学、生物学、医学の分野において、幅広い科学研究における応用があります。 化学では、多酸素化シクロヘキセンの特性を研究するための参照化合物として使用されます 。 生物学では、this compoundは、抗菌性や抗がん性などの潜在的な生物活性について調査されています 。 医学では、この化合物は、潜在的な治療用途について研究されています。しかし、その効果とメカニズムを完全に理解するためには、さらなる研究が必要です .
Safety and Hazards
生化学分析
Biochemical Properties
Uvarigranol B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cyclooxygenase enzymes, where it acts as an inhibitor . This inhibition can modulate the production of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, this compound has been shown to interact with antioxidant enzymes, enhancing their activity and thereby contributing to the reduction of oxidative stress within cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been found to affect the expression of genes involved in oxidative stress response, leading to increased production of antioxidant proteins . This compound also impacts cellular metabolism by enhancing the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific sites on cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can activate antioxidant response elements in the genome, leading to the upregulation of genes encoding antioxidant proteins . This activation is mediated through the binding of this compound to transcription factors such as Nrf2, which plays a pivotal role in cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . It is susceptible to degradation under extreme pH conditions and prolonged exposure to light . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and reduce inflammation without causing adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the overactivation of antioxidant pathways and the accumulation of reactive intermediates . Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Key enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which catalyze its oxidation, and glutathione S-transferases, which facilitate its conjugation with glutathione . These metabolic reactions influence the bioavailability and elimination of this compound, affecting its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and tissue penetration .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be transported into the nucleus, where it binds to transcription factors and modulates gene expression . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
準備方法
合成経路および反応条件: Uvarigranol Bの合成は、Uvaria grandiflora Roxbの根の抽出から始まる、複数のステップを伴います。 この化合物は通常、クロマトグラフィー技術を用いて単離されます 。 実験室合成のための詳細な合成経路と反応条件は広く文書化されていません。これは、入手可能なthis compoundの大部分が天然抽出によって得られていることを示しています。
工業生産方法: this compoundの工業生産方法は確立されていません。これは、その天然起源と化学構造の複雑さによるものです。 この化合物は主に研究目的で生産されており、大規模な工業生産方法は報告されていません .
化学反応の分析
反応の種類: Uvarigranol Bは、酸化、還元、および置換反応など、さまざまな化学反応を起こします。 これらの反応は、ヒドロキシル基やアセトキシ基などの構造中の複数の官能基の存在によって促進されます .
一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、化合物の安定性を確保するために、制御された条件下で行われます .
生成される主な生成物: this compoundの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応ではさまざまな酸化誘導体が生成される可能性があり、一方、還元反応では化合物の還元体が生成される可能性があります .
作用機序
Uvarigranol Bの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。 この化合物は、特定の酵素や受容体の調節を介して効果を発揮すると考えられていますが、正確な分子標的は完全に解明されていません 。 生物活性に関与する経路を包括的に理解するためには、さらなる研究が必要です .
類似化合物の比較
類似化合物: This compoundは、Uvarigranol A、Uvarigranol E、およびUvarigranol Fなどの他の多酸素化シクロヘキセンと構造的に類似しています 。 これらの化合物は、同様の官能基と化学的性質を共有しているため、比較研究に役立ちます。
独自性: this compoundを他の類似化合物と区別するのは、官能基のユニークな組み合わせとその特定の生物活性です。 他の多酸素化シクロヘキセンは、同様の化学的性質を示す場合がありますが、this compoundの独特の構造は、そのユニークな生物学的効果に貢献しています .
類似化合物との比較
Similar Compounds: Uvarigranol B is structurally similar to other polyoxygenated cyclohexenes, such as Uvarigranol A, Uvarigranol E, and Uvarigranol F . These compounds share similar functional groups and chemical properties, making them useful for comparative studies.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of functional groups and its specific biological activities. While other polyoxygenated cyclohexenes may exhibit similar chemical properties, this compound’s distinct structure contributes to its unique biological effects .
特性
IUPAC Name |
(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRADBWXYQLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


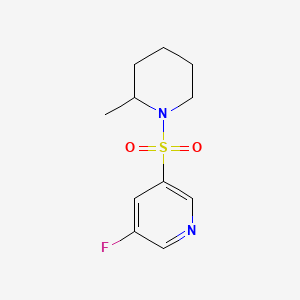
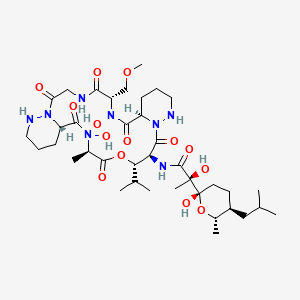
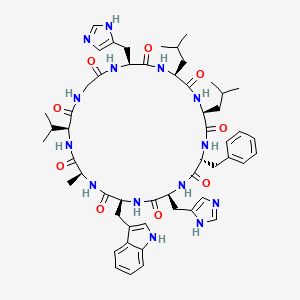
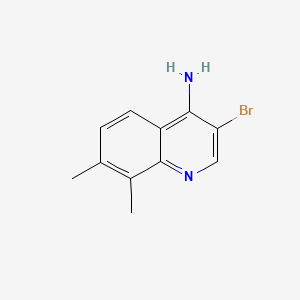
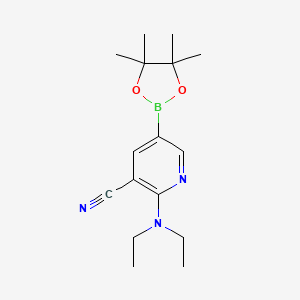

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)
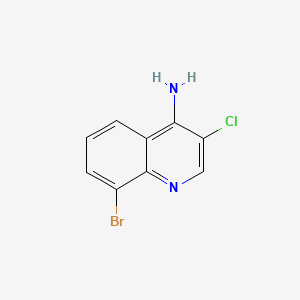
![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)
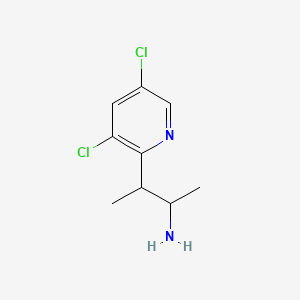
![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)
